tert-Butyl(triethoxy)silane

Vue d'ensemble

Description

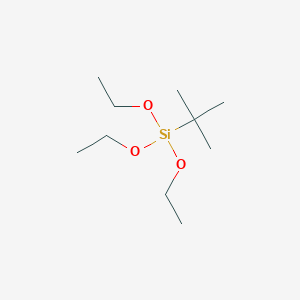

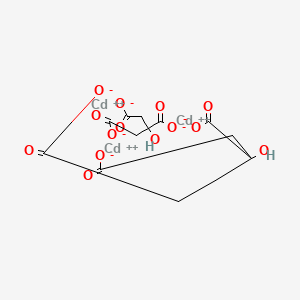

Tert-Butyl(triethoxy)silane is a chemical compound with the IUPAC name tert-butyl (triethoxy)silane . It has a molecular weight of 220.38 and is characterized by its InChI code 1S/C10H24O3Si/c1-7-11-14(12-8-2,13-9-3)10(4,5)6/h7-9H2,1-6H3 .

Synthesis Analysis

While specific synthesis methods for tert-Butyl(triethoxy)silane were not found in the search results, a related compound, (3-(tert-butylperoxy)propyl)trimethoxysilane, was synthesized using tert-butyl hydroperoxide and (3-chloropropyl) trimethoxysilane .Molecular Structure Analysis

The tert-Butyl(triethoxy)silane molecule contains a total of 37 bonds, including 13 non-H bonds and 7 rotatable bonds . More detailed structural analysis would require specific experimental data or computational modeling .Physical And Chemical Properties Analysis

Tert-Butyl(triethoxy)silane has a molecular weight of 220.38 . It is typically stored at temperatures between 2 and 8 degrees Celsius .Applications De Recherche Scientifique

Reducing Abilities and Hydrosilylation

Tris(alkylthio)silanes, including tert-Butyl(triethoxy)silane derivatives, have been identified as effective reducing agents for a variety of organic substrates through free radical mechanisms. They also serve as hydrosilylating agents for alkenes, demonstrating the utility of tert-butyl silanes in organic synthesis and materials science (Chatgilialoglu et al., 1992).

Surface Treatment and Modification

Tert-Butyl(triethoxy)silane-based polymers have been explored for the surface treatment of inorganic particles and metals. These macromolecular silane coupling agents exhibit excellent dispersibility in organic media, significantly enhancing the interaction between inorganic surfaces and organic polymers (Yamamoto & Ohata, 1996).

Inorganic-Organic Layered Materials

The hydrolysis and polycondensation of triethoxy(alkyl)silanes, including variants of tert-Butyl(triethoxy)silane, have been utilized to create inorganic-organic layered materials with ordered structures. These materials find applications in catalysis, separation technologies, and as precursors for advanced functional materials (Shimojima, Sugahara, & Kuroda, 1997).

Polymer Chemistry and Material Science

Tert-Butyl(triethoxy)silane and its derivatives have been pivotal in developing novel polymers and enhancing the properties of existing materials. For instance, the synthesis and application of novel silane coupling agents that function as initiators in polymerization processes demonstrate the compound's critical role in creating new polymeric materials with desirable properties and functionalities (Ma et al., 2016).

Orientations Futures

Propriétés

IUPAC Name |

tert-butyl(triethoxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H24O3Si/c1-7-11-14(12-8-2,13-9-3)10(4,5)6/h7-9H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASEHKQZNVUOPRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](C(C)(C)C)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90619569 | |

| Record name | tert-Butyl(triethoxy)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90619569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl(triethoxy)silane | |

CAS RN |

993-66-8 | |

| Record name | tert-Butyl(triethoxy)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90619569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Cyanoethyl)phenylamino]ethyl phenoxyacetate](/img/structure/B1612246.png)